molecular formula C27H27ClN2O2 B10898407 {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

Cat. No.: B10898407
M. Wt: 447.0 g/mol
InChI Key: XKSWRUYYSKZLQA-UHFFFAOYSA-N
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Description

The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic molecule that features a combination of phenyl, chlorophenoxy, and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chlorophenoxy group can be introduced through nucleophilic substitution reactions, where a chlorophenol reacts with a suitable leaving group on the phenyl ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or disrupt the function of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H27ClN2O2

Molecular Weight

447.0 g/mol

IUPAC Name

[3-[(4-chlorophenoxy)methyl]phenyl]-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone

InChI

InChI=1S/C27H27ClN2O2/c1-18-6-11-25-23(14-18)24-16-29(2)13-12-26(24)30(25)27(31)20-5-3-4-19(15-20)17-32-22-9-7-21(28)8-10-22/h3-11,14-15,24,26H,12-13,16-17H2,1-2H3

InChI Key

XKSWRUYYSKZLQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC=CC(=C4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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